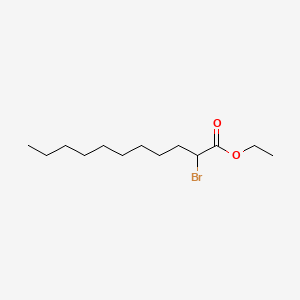

Ethyl 2-bromoundecanoate

Description

Structure

3D Structure

Properties

CAS No. |

56140-51-3 |

|---|---|

Molecular Formula |

C13H25BrO2 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

ethyl 2-bromoundecanoate |

InChI |

InChI=1S/C13H25BrO2/c1-3-5-6-7-8-9-10-11-12(14)13(15)16-4-2/h12H,3-11H2,1-2H3 |

InChI Key |

AJPBEWRTHGLNRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(=O)OCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromoundecanoate

Direct Halogenation Strategies for the Alpha-Position

Direct halogenation of the alpha-position of a carboxylic acid or its ester is a fundamental approach to synthesizing alpha-halo esters. This involves the selective substitution of a hydrogen atom at the carbon adjacent to the carbonyl group with a bromine atom.

Esterification Techniques for the Formation of Ethyl Undecanoate Moiety

The final step in one synthetic pathway, or the initial step in an alternative one, is the formation of the ethyl ester. This is typically accomplished via Fischer esterification, a classic and widely used method. cerritos.edu The process can either be used to convert undecanoic acid to ethyl undecanoate before bromination or to convert 2-bromoundecanoic acid to Ethyl 2-bromoundecanoate after the bromination step.

Fischer esterification involves the reaction of a carboxylic acid with an alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst. libretexts.org

Mechanism: The reaction mechanism involves several equilibrium steps. masterorganicchemistry.com

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org

The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org

A proton transfer occurs from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester.

Deprotonation of the resulting intermediate by a weak base (like water or another molecule of ethanol) yields the final ester product and regenerates the acid catalyst. organic-chemistry.org

Reaction Conditions: The Fischer esterification is a reversible reaction. byjus.com To drive the equilibrium toward the formation of the ester product, Le Chatelier's principle is applied. This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water as it is formed, for instance, through azeotropic distillation. cerritos.eduorganic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

Transesterification Processes

Transesterification is a widely employed method for the synthesis of esters, involving the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. In the context of this compound, this process would typically involve the reaction of a different ester of 2-bromoundecanoic acid, such as mthis compound, with ethanol.

The reaction is an equilibrium process, and to drive it towards the formation of the desired ethyl ester, a large excess of ethanol is often used. The choice of catalyst is crucial and can be either acidic or basic. Common catalysts include sulfuric acid, hydrochloric acid, sodium ethoxide, or potassium carbonate.

Table 1: Comparison of Catalysts in Transesterification

| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid | Acid | Reflux in excess ethanol | Readily available, effective | Can cause side reactions, corrosive |

| Sodium Ethoxide | Base | Anhydrous ethanol, room temp. or gentle heating | High yields, fast reaction | Sensitive to water, requires anhydrous conditions |

| Potassium Carbonate | Base | Reflux in ethanol | Milder than alkoxides, easier to handle | Slower reaction rates |

The general mechanism for the base-catalyzed transesterification involves the nucleophilic attack of the ethoxide ion on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form this compound and the corresponding methoxide (B1231860) ion.

Esterification of 2-Bromoundecanoic Acid with Ethanol

The direct esterification of 2-bromoundecanoic acid with ethanol, commonly known as the Fischer esterification, is a fundamental and straightforward method for the synthesis of this compound. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of ethanol or by removing the water formed during the reaction, for instance, by azeotropic distillation.

Reaction Scheme:

CH₃(CH₂)₈CH(Br)COOH + CH₃CH₂OH ⇌ CH₃(CH₂)₈CH(Br)COOCH₂CH₃ + H₂O

Indirect Synthetic Routes

Indirect routes to this compound offer alternative pathways, which can be particularly useful for introducing specific stereochemistry or utilizing different starting materials.

Conversion from Other Halogenated Precursors

This compound can potentially be synthesized from other halogenated precursors. For instance, a Finkelstein-type reaction could be employed to convert an ethyl 2-chloro- or 2-iodoundecanoate into the desired bromo derivative. This nucleophilic substitution reaction would involve treating the corresponding chloro- or iodoester with a bromide salt, such as sodium bromide or potassium bromide, in a suitable solvent like acetone. The success of this reaction depends on the relative nucleophilicity of the bromide ion and the leaving group ability of the other halide.

Another plausible indirect route is the alpha-bromination of ethyl undecanoate itself. This can be achieved using various brominating agents under different conditions. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to the formation of this compound. Alternatively, the enolate of ethyl undecanoate, formed by treatment with a strong base like lithium diisopropylamide (LDA), can be reacted with an electrophilic bromine source such as bromine (Br₂) or N-bromosuccinimide.

Stereoselective Approaches to Alpha-Bromination (e.g., auxiliary-mediated)

Achieving stereocontrol at the alpha-position of the ester is a significant challenge in organic synthesis. For the preparation of enantiomerically enriched this compound, stereoselective approaches are necessary. One common strategy involves the use of chiral auxiliaries.

In this method, 2-bromoundecanoic acid is first coupled to a chiral auxiliary, for example, an Evans auxiliary (a chiral oxazolidinone). The resulting N-acyl oxazolidinone can then be subjected to diastereoselective alpha-bromination. The chiral auxiliary directs the approach of the brominating agent to one face of the enolate, leading to the preferential formation of one diastereomer. After the bromination step, the chiral auxiliary can be cleaved by ethanolysis to yield the desired enantiomerically enriched this compound.

Table 2: Chiral Auxiliaries for Stereoselective Alpha-Bromination

| Chiral Auxiliary | Key Feature | Typical Brominating Agent | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Steric hindrance directs electrophile | N-Bromosuccinimide (NBS) | Often >95% |

| Camphorsultams | Rigid bicyclic structure | Bromine (Br₂) | High |

| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (from L-tartaric acid) | Forms a chiral acetal | N-Bromosuccinimide (NBS) | Moderate to high |

While specific examples for the stereoselective synthesis of this compound are not prevalent in the literature, these auxiliary-mediated methods are well-established for the asymmetric alpha-functionalization of carboxylic acid derivatives and represent a viable strategy for obtaining chiral forms of the target compound.

Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Bromoundecanoate

Nucleophilic Substitution Reactions at the Alpha-Carbon

Ethyl 2-bromoundecanoate, an α-halo ester, is a substrate that can undergo nucleophilic substitution at the carbon atom bonded to the bromine, known as the alpha-carbon. The reaction pathway for this substitution is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The two primary mechanisms for such reactions are the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1) pathways. masterorganicchemistry.combyjus.com The structure of this compound—a secondary alkyl halide—makes it susceptible to competition between these two mechanisms. youtube.com

Bimolecular Nucleophilic Substitution (SN2) Pathway

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic alpha-carbon at the same time as the bromide leaving group departs. byjus.comlibretexts.org This process involves a transition state in which the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. slideserve.com The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, hence the term "bimolecular." masterorganicchemistry.comyoutube.comyoutube.com

Steric and Electronic Factors Influencing SN2 Reactivity

The feasibility and rate of an SN2 reaction are significantly influenced by steric and electronic effects. researchgate.netdntb.gov.uascispace.com

Electronic Factors: The reactivity of the substrate is also governed by electronic factors. The presence of the electron-withdrawing ethoxycarbonyl group adjacent to the alpha-carbon has a significant impact. This group inductively withdraws electron density from the alpha-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect generally accelerates SN2 reactions. Kinetic studies on related compounds, such as ethyl bromoacetate, have shown that electron-withdrawing groups can enhance reactivity toward nucleophiles. ias.ac.in

| Substrate | Structure | Classification | Relative Rate |

|---|---|---|---|

| Methyl bromide | CH3Br | Methyl | ~30 |

| Ethyl bromide | CH3CH2Br | Primary | 1 |

| Isopropyl bromide | (CH3)2CHBr | Secondary | 0.025 |

| tert-Butyl bromide | (CH3)3CBr | Tertiary | ~0.001 (or no reaction) |

| This compound | CH3(CH2)8CH(Br)COOCH2CH3 | Secondary (α-ester) | Variable* |

*The rate for this compound is influenced by competing steric hindrance from the alkyl chain and electronic activation from the ester group.

Stereochemical Inversion at the Substitution Center

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. quora.comlibretexts.org If the alpha-carbon of this compound is a chiral center (i.e., the starting material is a pure enantiomer), the SN2 reaction will proceed with a predictable and specific stereochemical outcome. slideserve.com

The backside attack of the nucleophile forces the other three substituents on the alpha-carbon to "invert" their spatial arrangement, much like an umbrella turning inside out in the wind. libretexts.org For example, if the starting material is the (R)-enantiomer of this compound, the product formed via an SN2 reaction will be the (S)-enantiomer, and vice versa. libretexts.org This stereospecificity is a direct consequence of the concerted, single-step nature of the reaction, which does not allow for the loss of stereochemical information through a planar intermediate. rsc.org

Unimolecular Nucleophilic Substitution (SN1) Pathway

In contrast to the SN2 pathway, the SN1 reaction is a two-step mechanism. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. byjus.comquora.com The second step is the rapid attack of a nucleophile on this carbocation. byjus.com The rate of the SN1 reaction depends only on the concentration of the substrate, as the nucleophile is not involved in the slow step. fiveable.memasterorganicchemistry.com This pathway is generally favored by polar protic solvents, which can stabilize both the leaving group anion and the carbocation intermediate. libretexts.org

Formation and Stability of Carbocation Intermediates

The viability of the SN1 pathway hinges on the stability of the carbocation intermediate formed in the first step. libretexts.org For this compound, dissociation of the bromide ion would generate a secondary carbocation at the alpha-position.

The stability of this carbocation is influenced by several factors:

Hyperconjugation: The adjacent alkyl groups (the nonyl chain and the ethyl group of the ester) can help stabilize the positive charge through hyperconjugation. Generally, carbocation stability increases in the order: methyl < primary < secondary < tertiary. quora.comfiveable.me

Inductive Effects: The adjacent ethoxycarbonyl group is strongly electron-withdrawing, which destabilizes the neighboring positive charge of the carbocation through an inductive effect. This effect generally makes SN1 reactions at α-carbonyl positions unfavorable.

Resonance: While the carbonyl group is inductively withdrawing, it is theoretically possible for one of the oxygen lone pairs to participate in resonance to stabilize the carbocation. However, the powerful inductive destabilization typically outweighs this potential resonance stabilization for α-ester carbocations.

Due to the significant destabilizing inductive effect of the ester group, the formation of the secondary α-ester carbocation from this compound is energetically unfavorable, making the SN1 pathway less likely than the SN2 pathway under most conditions. pressbooks.pub

| Carbocation Type | Structure Example | Relative Stability | Stabilizing Factors |

|---|---|---|---|

| Methyl | CH3+ | Least Stable | None |

| Primary | CH3CH2+ | More Stable | Hyperconjugation |

| Secondary | (CH3)2CH+ | Even More Stable | Increased Hyperconjugation |

| Tertiary | (CH3)3C+ | Most Stable | Maximum Hyperconjugation |

| Secondary α-ester | R-CH+-COOR' | Generally Unstable | Destabilized by inductive effect |

Racemization and Rearrangement Phenomena

If an SN1 reaction were to occur with an optically active starting material, it would typically lead to racemization. libretexts.org The carbocation intermediate formed in the first step is sp2-hybridized and has a planar geometry. doubtnut.comshaalaa.com This planarity allows the nucleophile to attack from either face of the carbocation with roughly equal probability. youtube.com Attack from one side would result in a product with retention of the original stereochemistry, while attack from the other side would lead to inversion. masterorganicchemistry.com The result is a nearly 50:50 mixture of the two enantiomers, known as a racemic mixture. doubtnut.comyoutube.com

However, complete racemization is not always observed. Sometimes, a slight excess of the inversion product is formed. This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the newly formed carbocation, making the opposite face more accessible to the incoming nucleophile. libretexts.org

Carbocation intermediates are also susceptible to rearrangements to form a more stable carbocation. fiveable.me This typically occurs via a 1,2-hydride or 1,2-alkyl shift. In the case of the carbocation formed from this compound, a 1,2-hydride shift from the adjacent carbon of the nonyl chain would still result in a secondary carbocation, offering no significant stability advantage. Therefore, significant rearrangement phenomena are not expected for this particular substrate.

Scope of Nucleophiles and Reaction Conditions

This compound reacts with a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile on the α-carbon and displacement of the bromide ion. libretexts.org

Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles and strong bases. masterorganicchemistry.com Their reaction with esters like this compound is complex. While substitution at the α-carbon is not a typical reaction for Grignard reagents with α-halo esters, they readily attack the electrophilic carbonyl carbon. masterorganicchemistry.com This addition occurs twice, ultimately forming a tertiary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com The first addition results in a ketone intermediate after the elimination of the ethoxide group, which is then immediately attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.com

Organolithium Reagents: Organolithium reagents (RLi) are even more reactive than Grignard reagents and behave as strong bases and nucleophiles. wikipedia.orgyoutube.com Similar to Grignards, they will attack the carbonyl group of the ester. libretexts.org This leads to a double addition, yielding a tertiary alcohol upon workup. youtube.com Due to their high basicity, organolithium reagents can also deprotonate the α-carbon, but addition to the carbonyl is generally the favored pathway. youtube.com

Enolates: Enolate ions are key carbon nucleophiles in organic synthesis for forming new carbon-carbon bonds. fiveable.me The reaction of an enolate with an alkyl halide like this compound is a classic SN2 alkylation. libretexts.org For instance, the enolate of diethyl malonate, formed by deprotonation with a base like sodium ethoxide, can attack this compound to form a more complex ester. fiveable.me Similarly, enolates derived from ketones, other esters, or nitriles can be alkylated using this substrate. askthenerd.com To ensure complete enolate formation and avoid side reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

| Carbon Nucleophile | Typical Reagents/Conditions | Expected Product Type |

|---|---|---|

| Grignard Reagents | R-MgX in Et₂O or THF, followed by H₃O⁺ workup | Tertiary Alcohol (via double addition to carbonyl) |

| Organolithium Reagents | R-Li in hexane (B92381) or Et₂O, followed by H₃O⁺ workup | Tertiary Alcohol (via double addition to carbonyl) |

| Enolates (e.g., from diethyl malonate) | NaOEt in EtOH; or LDA in THF | α-Alkylated Ester (SN2 substitution product) |

Primary and Secondary Amines: Primary and secondary amines are effective nucleophiles that react with α-bromo esters to yield α-amino esters. chemguide.co.uk The reaction with this compound would proceed via nucleophilic substitution at the α-carbon. However, the reaction of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is also nucleophilic. libretexts.orgchemguide.co.uk Using a large excess of the primary amine can favor the formation of the mono-alkylated product. libretexts.org Secondary amines react similarly to give tertiary amino esters. These reactions are typically carried out in a polar solvent, and a base may be added to neutralize the HBr formed.

Tertiary Amines: Tertiary amines react with this compound to form quaternary ammonium (B1175870) salts. libretexts.org In this reaction, the amine acts as a nucleophile, displacing the bromide to form a new carbon-nitrogen bond.

Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for SN2 reactions. researchgate.net Its reaction with this compound would cleanly displace the bromide to form ethyl 2-azidoundecanoate. This product is a valuable synthetic intermediate, as the azido (B1232118) group can be readily reduced to a primary amine.

| Nitrogen Nucleophile | Typical Reagents/Conditions | Expected Product |

|---|---|---|

| Primary Amine (R-NH₂) | Excess amine, heat | Ethyl 2-(alkylamino)undecanoate |

| Secondary Amine (R₂NH) | Amine, solvent (e.g., EtOH) | Ethyl 2-(dialkylamino)undecanoate |

| Tertiary Amine (R₃N) | Amine, solvent (e.g., CH₃CN) | Quaternary ammonium salt |

| Azide | NaN₃ in DMF or acetone/water | Ethyl 2-azidoundecanoate |

Alkoxides and Carboxylates: Alkoxides (RO⁻) and carboxylates (RCOO⁻) are effective oxygen nucleophiles that react with this compound to form α-alkoxy and α-acyloxy esters, respectively. These are standard SN2 substitution reactions. For example, sodium ethoxide in ethanol (B145695) would yield ethyl 2-ethoxyundecanoate.

Water and Alcohols (Hydrolysis and Alcoholysis): The reaction with water, known as hydrolysis, can cleave the ester bond. This reaction is typically slow but can be catalyzed by acid or base. chemguide.co.uklumenlearning.com Acid-catalyzed hydrolysis is a reversible process that yields 2-bromoundecanoic acid and ethanol. libretexts.orglibretexts.org Base-catalyzed hydrolysis (saponification) is irreversible and produces the salt of the carboxylic acid (a carboxylate) and ethanol. chemguide.co.uklibretexts.org Under harsh conditions, the C-Br bond can also be hydrolyzed, particularly with a strong base, to yield an α-hydroxy acid. researchgate.net Alcohols can act as nucleophiles in a process called alcoholysis, which can lead to transesterification if the alcohol is different from ethanol, or substitution of the bromide if the alcohol is first converted to its conjugate base, an alkoxide.

| Oxygen Nucleophile | Typical Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Alkoxide (e.g., NaOEt) | NaOEt in EtOH | Ethyl 2-ethoxyundecanoate |

| Carboxylate (e.g., NaOAc) | NaOAc in a polar aprotic solvent | Ethyl 2-acetoxyundecanoate |

| Water (Acid-catalyzed) | H₃O⁺, heat | 2-Bromoundecanoic acid + Ethanol (reversible) |

| Water (Base-catalyzed) | NaOH(aq), heat | Sodium 2-bromoundecanoate + Ethanol |

Thiols (RSH) and especially their conjugate bases, thiolates (RS⁻), are excellent nucleophiles due to the high polarizability of sulfur. youtube.com They react readily with this compound in an SN2 fashion to displace the bromide and form α-thioethers (sulfides). youtube.com The reaction is typically carried out by first deprotonating the thiol with a base like sodium hydroxide (B78521) or triethylamine (B128534) to form the more nucleophilic thiolate. youtube.comnih.gov These reactions are generally efficient and provide high yields of the corresponding sulfide (B99878) product.

| Sulfur Nucleophile | Typical Reagents/Conditions | Expected Product |

|---|---|---|

| Thiolate (RS⁻) | RSH, Base (e.g., NaOH, Et₃N) in EtOH or DMF | Ethyl 2-(alkylthio)undecanoate |

Trialkyl phosphites, P(OR)₃, are phosphorus nucleophiles that react with alkyl halides in the Michaelis-Arbuzov reaction. wikipedia.org This reaction is a widely used method for the synthesis of phosphonates. organic-chemistry.org The mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic α-carbon of this compound, displacing the bromide ion to form a phosphonium (B103445) salt intermediate. wikipedia.org In a subsequent step, the displaced bromide ion attacks one of the alkyl groups on the phosphorus, typically via another SN2 reaction, to yield the final phosphonate (B1237965) product and an alkyl bromide byproduct. wikipedia.orgorganic-chemistry.org When α-halo esters are used, there is a possibility of a competing reaction known as the Perkow reaction, which involves attack at the carbonyl carbon, though the Arbuzov reaction is often the major pathway. youtube.com

| Phosphorus Nucleophile | Reaction Name | Typical Conditions | Expected Product |

|---|---|---|---|

| Triethyl phosphite | Michaelis-Arbuzov Reaction | Heat, neat or in a high-boiling solvent | Diethyl 1-(ethoxycarbonyl)decylphosphonate |

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions (dehydrobromination) to form an alkene, specifically ethyl undec-2-enoate. This reaction is favored by the use of strong, sterically hindered bases. The mechanism is typically E2 (bimolecular elimination), where the base removes a proton from the β-carbon (C3) at the same time the C-Br bond breaks and the C=C double bond forms. The use of a bulky base, such as potassium tert-butoxide, helps to favor elimination over the competing SN2 substitution reaction by sterically hindering attack at the α-carbon. The product of this elimination, an α,β-unsaturated ester, is a valuable synthetic intermediate.

Base-Promoted Elimination (E2) for Alkene Formation

The bimolecular elimination (E2) reaction of this compound is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), simultaneously with the departure of the bromide leaving group and the formation of a carbon-carbon double bond. dalalinstitute.comwikipedia.org This reaction's rate is dependent on the concentrations of both the substrate (this compound) and the base. dalalinstitute.comiitk.ac.in The nature of the base and reaction conditions significantly influences the outcome of the reaction in terms of both regioselectivity and stereoselectivity.

This compound has two different β-carbons from which a proton can be abstracted, leading to two potential constitutional isomers: ethyl undec-2-enoate (the Zaitsev product) and ethyl undec-1-enoate (the Hofmann product). The regioselectivity of the E2 reaction is largely dictated by the steric bulk of the base employed. chemistrysteps.comlibretexts.org

Zaitsev's Rule : This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. iitk.ac.inmasterorganicchemistry.com For this compound, this corresponds to the formation of ethyl undec-2-enoate. This outcome is generally favored when using small, non-hindered bases. chemistrysteps.comglasp.co

Hofmann's Rule : This rule predicts the formation of the less substituted alkene as the major product. chemistrysteps.com This is typically observed when using a sterically hindered (bulky) base. libretexts.org The bulky base preferentially abstracts the more sterically accessible proton from the terminal carbon (C1), leading to ethyl undec-1-enoate. masterorganicchemistry.comyoutube.com

The choice of base is therefore a critical factor in directing the regiochemical outcome of the elimination.

| Base | Structure | Type | Predicted Major Product |

| Sodium ethoxide | NaOEt | Non-hindered | Ethyl undec-2-enoate (Zaitsev) |

| Potassium tert-butoxide | KOtBu | Sterically hindered | Ethyl undec-1-enoate (Hofmann) |

| Sodium methoxide (B1231860) | NaOMe | Non-hindered | Ethyl undec-2-enoate (Zaitsev) |

| Lithium diisopropylamide | LDA | Sterically hindered | Ethyl undec-1-enoate (Hofmann) |

The E2 reaction exhibits a high degree of stereoselectivity, primarily due to the geometric requirements of its transition state. The reaction proceeds most efficiently when the abstracted β-hydrogen and the bromide leaving group are in an anti-periplanar conformation. libretexts.orgchemistrysteps.com

Anti-elimination : This pathway involves the removal of the proton and the leaving group from opposite sides of the molecule. mgscience.ac.insparknotes.com The anti-periplanar arrangement allows for optimal orbital overlap between the C-H and C-Br bonds in the transition state, facilitating the formation of the new π-bond. sparknotes.com This conformation corresponds to a staggered arrangement of substituents, which is energetically more favorable than the eclipsed conformation required for syn-elimination. libretexts.orgsparknotes.com

Syn-elimination : This pathway, where the proton and leaving group are on the same side, is energetically less favorable due to the eclipsed conformation of the transition state. mgscience.ac.insparknotes.com It is generally disfavored in E2 reactions unless the molecule is conformationally restricted in a way that prevents an anti-periplanar arrangement. For a flexible acyclic molecule like this compound, anti-elimination is the overwhelmingly preferred pathway.

The requirement for an anti-periplanar geometry means that the stereochemistry of the starting material can influence the stereochemistry of the resulting alkene product, making the E2 reaction stereospecific in many cases. chemistrysteps.com

Unimolecular Elimination (E1)

The unimolecular elimination (E1) reaction of this compound proceeds through a two-step mechanism. wikipedia.orglumenlearning.com Unlike the E2 reaction, the E1 mechanism is not concerted. dalalinstitute.com

The mechanism involves:

Ionization : The C-Br bond breaks heterolytically without the influence of a base, forming a secondary carbocation intermediate and a bromide ion. This is the slow, rate-determining step. wikipedia.orgmasterorganicchemistry.com

Deprotonation : A weak base (often the solvent) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene. lumenlearning.commasterorganicchemistry.com

E1 reactions are typically favored under conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents and weak bases. iitk.ac.inlumenlearning.com Since the reaction proceeds through a planar carbocation, any stereochemical information from the starting material is lost. E1 reactions often compete with SN1 substitution reactions, as they share the same initial carbocation-forming step. lumenlearning.commasterorganicchemistry.com In terms of regioselectivity, E1 reactions generally follow Zaitsev's rule, favoring the formation of the more stable, more substituted alkene, ethyl undec-2-enoate, as the major product. lumenlearning.comreddit.com

Reductive Transformations

Reductive Dehalogenation of the C-Br Bond

Reductive dehalogenation involves the removal of the bromine atom from the α-carbon and its replacement with a hydrogen atom, converting this compound to ethyl undecanoate. This transformation can be achieved using various reducing agents.

One common approach is the use of metal hydrides. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the C-Br bond and the ester, milder reagents or specific conditions can be employed for selective dehalogenation. Tin hydrides, such as tributyltin hydride (Bu₃SnH), are well-known for their ability to reduce alkyl halides via a free-radical mechanism. Another method involves catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst like palladium on carbon (Pd/C).

| Reagent/Method | Description |

| Tributyltin hydride (Bu₃SnH) with AIBN | A common method for the radical-mediated reduction of alkyl halides. |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogenolysis of the C-Br bond over a palladium catalyst. |

| Zinc dust in acetic acid | A classical method for the reduction of α-halo ketones and esters. |

| Sodium borohydride (B1222165) (NaBH₄) in polar aprotic solvents | Can sometimes effect the reduction of C-X bonds, particularly when activated. |

Chemoselective Reduction of the Ester Group

The chemoselective reduction of the ester group in this compound to yield 2-bromoundecan-1-ol presents a significant challenge due to the presence of the reducible C-Br bond. Many common reducing agents for esters, such as lithium aluminum hydride (LiAlH₄), are highly reactive and would likely reduce both the ester and the alkyl bromide. pharmaguideline.comlibretexts.orgharvard.edu

Achieving this selectivity requires the use of milder or more specialized reducing agents that preferentially react with the ester functionality.

Sodium Borohydride (NaBH₄) : Generally, NaBH₄ is not reactive enough to reduce esters. pharmaguideline.com However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures. For instance, NaBH₄ in the presence of Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂) can reduce esters to alcohols. researchgate.net Careful control of reaction conditions would be necessary to favor ester reduction over dehalogenation.

DIBAL-H (Diisobutylaluminium hydride) : At low temperatures (e.g., -78 °C), DIBAL-H can be used to reduce esters to aldehydes. If the goal is the primary alcohol, allowing the reaction to warm to room temperature or using excess DIBAL-H can complete the reduction. Its selectivity relative to the C-Br bond would need to be considered.

Borane Complexes (e.g., BH₃·THF) : Borane is another reagent capable of reducing esters. harvard.edu It is generally less reactive towards alkyl halides than LiAlH₄, offering a potential route for chemoselective ester reduction.

The success of these transformations is highly dependent on the specific substrate and the precise reaction conditions employed.

| Reagent | Conditions | Potential Outcome |

| LiAlH₄ | Standard conditions | Reduction of both ester and C-Br bond |

| NaBH₄ with CaCl₂ | THF/alcohol, RT to 60 °C | Potential for selective ester reduction |

| BH₃·THF | THF | Potential for selective ester reduction |

| DIBAL-H | Low temperature (-78 °C) | Reduction of ester to aldehyde |

Radical Reactions Involving the Alpha-Bromine

The presence of a bromine atom on the carbon adjacent to the ester carbonyl group significantly influences the reactivity of this compound. The electron-withdrawing nature of the carbonyl group can stabilize an adjacent radical, making this position susceptible to radical-mediated reactions.

Free radical substitution is a chain reaction involving the substitution of an atom or group on a substrate by a free radical. ucr.edusavemyexams.commasterorganicchemistry.com In the case of this compound, the alpha-bromine atom can be replaced by other atoms or functional groups through a radical mechanism. This process typically involves three key steps: initiation, propagation, and termination. savemyexams.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a bond in a radical initiator to form two radicals. This can be achieved through the application of heat or ultraviolet (UV) light. savemyexams.commasterorganicchemistry.com For instance, a peroxide initiator can be used to generate initial radicals.

Propagation: The propagation phase consists of a series of chain-carrying steps. A radical abstracts the bromine atom from this compound to form an alpha-radical intermediate and a new molecule. This alpha-radical is stabilized by the adjacent ester group. The resulting radical can then react with another molecule to form the substituted product and regenerate a radical, which continues the chain reaction. ucr.edu

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. savemyexams.comyoutube.com

The general mechanism for a free radical substitution at the alpha-position of this compound can be conceptualized as follows:

| Step | Reaction | Description |

| Initiation | Initiator → 2 R• | Generation of radicals from an initiator. |

| Propagation 1 | R• + CH₃(CH₂)₈CH(Br)COOEt → R-Br + CH₃(CH₂)₈ĊHCOOEt | Abstraction of the bromine atom to form a stabilized alpha-radical. |

| Propagation 2 | CH₃(CH₂)₈ĊHCOOEt + Nu-H → CH₃(CH₂)₈CH(Nu)COOEt + H• | Reaction of the alpha-radical with a nucleophilic species to form the substituted product. |

| Termination | 2 R• → R-R | Combination of two radicals to terminate the chain. |

| R• + CH₃(CH₂)₈ĊHCOOEt → CH₃(CH₂)₈CH(R)COOEt | ||

| 2 CH₃(CH₂)₈ĊHCOOEt → Dimer |

Note: R• represents a radical species, and Nu represents a nucleophile.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. nih.gov A key component of ATRP is the initiator, which is typically an alkyl halide. cmu.edu The initiator's structure is crucial as it determines the rate of initiation, which should ideally be as fast as or faster than the rate of propagation to achieve a well-controlled polymerization. cmu.edu

Alpha-bromo esters are commonly employed as efficient initiators in ATRP. cmu.edu Compounds like ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate are frequently used due to their ability to readily generate a radical at the alpha-position upon activation by a transition metal catalyst (e.g., a copper complex). cmu.eduresearchgate.net

Given its structural similarity to these established ATRP initiators, this compound is expected to be a viable initiator for the polymerization of various monomers. The presence of the bromine atom at the alpha-position to the ester carbonyl group facilitates the reversible transfer of the halogen atom between the dormant polymer chain and the transition metal catalyst, which is the fundamental principle of ATRP.

The general mechanism for ATRP initiation with an α-bromo ester like this compound is depicted below:

| Step | Reaction | Description |

| Activation | CH₃(CH₂)₈CH(Br)COOEt + Cu(I)/L → [CH₃(CH₂)₈ĊHCOOEt] + Cu(II)Br/L | The initiator is activated by a transition metal complex (Cu(I)/L) to form a radical and the oxidized metal complex (Cu(II)Br/L). |

| Initiation | [CH₃(CH₂)₈ĊHCOOEt] + Monomer → P₁• | The generated radical adds to a monomer molecule to start the polymer chain growth. |

| Deactivation | P₁• + Cu(II)Br/L → P₁-Br + Cu(I)/L | The growing polymer radical is deactivated by the oxidized metal complex, reforming the dormant species and the activator. |

L represents the ligand complexing the copper catalyst, and P₁• represents the growing polymer chain with one monomer unit.

The long alkyl chain of the undecanoate moiety in this compound may influence its physical properties, such as solubility in different monomers and solvents, which could be a factor in designing specific ATRP systems.

Applications of Ethyl 2 Bromoundecanoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and ethyl ester functionalities renders ethyl 2-bromoundecanoate a versatile precursor for the assembly of intricate molecular architectures.

Elaboration of Functionalized Long-Chain Esters

This compound is a valuable starting material for the synthesis of functionalized long-chain esters. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C-2 position. For instance, it can be used in the synthesis of analogues of proposed pheromones. One such synthesis starts from undec-10-enoic acid and involves a five-step reaction sequence, with the final step being the introduction of a bromine atom at the C-2 position to yield the target molecule.

Construction of Carbon-Carbon Bonds via Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a reactive handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular skeletons. While specific examples for this compound in Negishi, Suzuki, or Sonogashira-type couplings are not extensively detailed in the provided search results, the presence of the alkyl bromide functionality makes it a suitable substrate for such transformations. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, such as palladium or nickel.

Stereoselective Synthesis of Chiral Building Blocks

The alpha-bromo ester moiety of this compound can be a focal point for introducing chirality into a molecule. Stereoselective reactions targeting this position can lead to the formation of enantiomerically enriched products, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules. For example, a diastereoselective reduction of a ketone precursor to a hydroxy ester, followed by the introduction of the bromine atom at the C-2 position, has been reported in the synthesis of a pheromone analogue. This demonstrates the potential for creating specific stereoisomers.

Role in Material Science and Polymer Chemistry

The utility of this compound extends beyond traditional organic synthesis into the realm of material science and polymer chemistry, where it serves as a valuable monomer and functionalization agent.

Monomer for Controlled Polymerization Techniques

This compound can act as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond can be reversibly activated and deactivated by a transition metal catalyst, allowing for the controlled growth of polymer chains. This method enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for creating materials with specific properties. It can be used to initiate the polymerization of various monomers, including styrene (B11656) and methyl methacrylate (B99206).

Functionalization Agent for Polymeric Scaffolds

The reactive nature of this compound allows for its use as a functionalization agent for modifying the surfaces of polymeric materials. By grafting this molecule onto a polymer backbone, the long undecanoate chain can alter the physical properties of the material, such as its hydrophobicity. Furthermore, the ester group can be subsequently hydrolyzed to a carboxylic acid, providing a site for further chemical modification. This approach is valuable for creating materials with tailored surface properties for applications in areas like biomaterials and sensors.

Synthesis of Specialized Polymeric Materials (e.g., amphiphilic copolymers)

The α-bromo ester functionality in this compound makes it an excellent candidate to act as an initiator in controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu This method allows for the precise construction of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.gov

When used as an initiator, the this compound molecule fragments at the carbon-bromine bond to begin the polymerization of monomers. The long undecanoate alkyl chain does not participate in the polymerization but remains as a terminal group on the resulting polymer chain. This inherent hydrophobic tail allows for the direct synthesis of amphiphilic block copolymers. publish.csiro.auuni-hamburg.de For instance, by polymerizing a hydrophilic monomer like oligo(ethylene glycol) methacrylate or N,N-dimethylaminoethyl methacrylate (DMAEMA), a diblock copolymer is formed with a hydrophobic undecanoate segment and a hydrophilic polymer segment. nih.gov These amphiphilic structures can self-assemble in solution to form micelles or other ordered nanostructures, which are of great interest for applications in drug delivery and nanotechnology. publish.csiro.aunih.gov

The process begins by functionalizing materials, such as poly(ethylene oxide) (PEO), by converting their hydroxyl end groups into macroinitiators for ATRP, which can then be used to create more complex copolymer structures. publish.csiro.au

Table 1: Related α-Bromo Esters Used as ATRP Initiators

| Initiator Compound | Abbreviation | Common Monomers Polymerized |

|---|---|---|

| Ethyl 2-bromoisobutyrate | EBiB | Styrene, (Meth)acrylates |

| Ethyl 2-bromopropionate | EBrP | Acrylates, Methacrylates |

| Methyl 2-bromopropionate | MBrP | Acrylates, Methacrylates |

This table showcases common α-bromo ester initiators used in ATRP, illustrating the chemical class to which this compound belongs and its potential analogous function. cmu.edu

Intermediate for Specialty Chemical Production

The reactivity of the α-bromo position makes this compound a valuable precursor for a range of specialty chemicals. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups.

Alpha-bromo esters are recognized as versatile chemical intermediates for manufacturing a variety of organic compounds, including those with applications in the agrochemical industry. google.com The carbon-bromine bond can be substituted to introduce nitrogen, sulfur, or oxygen-containing functional groups, which are common in active pesticide and herbicide molecules. nih.gov While specific pathways involving this compound are not extensively documented in public literature, its structural motifs are relevant. The long alkyl chain could impart lipophilic properties to a final active ingredient, potentially enhancing its penetration through plant cuticles or insect exoskeletons. The synthesis of α-aminophosphonates, some of which have agricultural applications, can be derived from reactions involving bromo-functionalized intermediates. nih.gov

Esters of undecanoic acid (also known as hendecanoic acid) and its derivatives are utilized in the flavor and fragrance industry. nih.gov For instance, ethyl undecanoate is noted for its wine-like, fatty, and fruity odor profile and is used as a flavoring agent. nih.govthegoodscentscompany.com Ethyl undecylenate, a related unsaturated ester, is also a common fragrance ingredient. thegoodscentscompany.com

This compound can serve as a precursor to novel aroma compounds. The bromine atom can be replaced through nucleophilic substitution reactions to introduce functional groups that modify the molecule's olfactory properties. For example, reaction with a thiol could produce a sulfur-containing ester with potential for tropical or savory notes, while hydrolysis followed by oxidation could lead to α-keto esters, a class of compounds with varied fruity and caramel-like scents. The synthesis of complex fragrance molecules often involves multi-step processes where intermediates like this compound could be employed to build the final carbon skeleton and introduce specific functionalities. google.comresearchgate.net

Table 2: Related Undecanoate Esters in Fragrance and Flavor Applications

| Compound Name | CAS Number | Typical Odor/Flavor Profile | Application |

|---|---|---|---|

| Ethyl undecanoate | 627-90-7 | Winy, fatty, fruity, nutty | Flavoring Agent, Fragrance |

This table provides examples of structurally similar undecanoate esters and their established uses in the fragrance and flavor industry. nih.govthegoodscentscompany.comthegoodscentscompany.com

The distinct bifunctional nature of this compound, with an ester group at one end and a long alkyl chain terminating in a reactive α-bromo group, makes it an ideal candidate for use as a linker or spacer in supramolecular chemistry and bioconjugation. nih.gov The long C9 alkyl chain separating the ester and the bromine acts as a flexible, hydrophobic spacer. nih.govnsf.gov

In the construction of complex molecular assemblies, such spacers are crucial for connecting different functional units while maintaining their individual properties by preventing steric hindrance. nih.gov For example, the ester group could be hydrolyzed to a carboxylic acid and coupled to a biomolecule like a peptide, while the bromo-terminus could be used to attach a reporter molecule, a drug, or a surface anchor point. The length and flexibility of the undecanoate chain can influence the assembly and binding properties of the final conjugate. nih.gov Studies on other molecular systems have shown that long alkyl spacers are important for achieving desired electronic and ionic transport properties in functional polymers and for controlling the morphology of self-assembled nanostructures. nih.govnih.gov

Table 3: Functional Components of this compound as a Linker

| Molecular Component | Function | Potential Reaction/Interaction |

|---|---|---|

| Ethyl Ester Group | Attachment Point / Pro-drug | Hydrolysis to carboxylic acid for amide coupling |

| Undecanoate Chain (C11) | Flexible Hydrophobic Spacer | Influences solubility, orientation, and intermolecular spacing |

This table breaks down the molecule's structure to illustrate its potential roles in constructing complex chemical conjugates.

Spectroscopic and Chromatographic Methodologies for Research Level Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com For Ethyl 2-bromoundecanoate, ¹H NMR and ¹³C NMR are fundamental for confirming its structure, while advanced 2D NMR techniques can further elucidate the connectivity and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural assignment. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl group and the undecanoate chain.

The proton on the α-carbon (C2), being adjacent to the electron-withdrawing bromine atom and the carbonyl group, is expected to be the most deshielded proton of the long chain, appearing as a triplet. The methylene (B1212753) protons of the ethyl group adjacent to the oxygen atom will appear as a quartet, while the terminal methyl protons of the ethyl group will be a triplet. youtube.combris.ac.uk The long methylene chain of the undecanoate moiety will result in a complex multiplet, with the terminal methyl group appearing as a distinct triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~ 1.25 | Triplet | ~ 7.1 |

| -CH₂- (ethyl) | ~ 4.18 | Quartet | ~ 7.1 |

| -CH(Br)- | ~ 4.15 | Triplet | ~ 7.5 |

| -CH₂- (C3) | ~ 2.00 | Multiplet | - |

| -(CH₂)₇- | ~ 1.2-1.4 | Multiplet | - |

| CH₃ (undecanoate) | ~ 0.88 | Triplet | ~ 6.8 |

Note: Predicted values are based on spectral data of homologous ethyl 2-bromoalkanoates.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shift of each carbon is influenced by its local electronic environment.

The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of 160-185 ppm for esters. docbrown.infolibretexts.org The carbon atom bonded to the bromine (α-carbon) will also be significantly deshielded. The carbons of the ethyl group and the long alkyl chain will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 169 |

| -CH(Br)- | ~ 45 |

| -O-CH₂- | ~ 62 |

| -CH₂- (C3) | ~ 35 |

| -(CH₂)₇- | ~ 22-32 |

| CH₃ (undecanoate) | ~ 14 |

| -CH₃ (ethyl) | ~ 14 |

Note: Predicted values are based on spectral data of homologous ethyl 2-bromoalkanoates and general ¹³C NMR chemical shift correlations. libretexts.orgchemicalbook.com

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the -CH(Br)- proton and the adjacent -CH₂- protons, as well as between the methylene and methyl protons of the ethyl group. weebly.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the signal for the -CH(Br)- proton would correlate with the signal for the α-carbon. weebly.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for a flexible molecule like this compound, it can be used to confirm through-space interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the alkyl chain.

The most prominent peak will be the strong absorption from the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. docbrown.infolibretexts.org The C-O single bond stretching vibrations of the ester will also be visible. The C-H stretching vibrations of the aliphatic chain will be observed just below 3000 cm⁻¹. The presence of the C-Br bond will give rise to a weaker absorption in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | ~ 2850-2960 | Medium to Strong |

| C=O (ester) | Stretch | ~ 1740 | Strong |

| C-O (ester) | Stretch | ~ 1150-1250 | Strong |

| C-Br | Stretch | ~ 500-600 | Weak to Medium |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups. docbrown.infodocbrown.info

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules. nih.govuvic.ca In ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov The high-resolution mass measurement of these ions would allow for the determination of the elemental composition, thus confirming the molecular formula.

The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion, providing further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage of the alkyl chain. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing the exact mass of the molecule and its fragments with high precision. For this compound, HRMS is employed to confirm its elemental composition. The presence of bromine is distinctly identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, appearing in nearly a 1:1 ratio. This isotopic signature results in two major peaks in the mass spectrum separated by approximately 2 Da, which is a key identifier for bromine-containing compounds.

The exact mass of the molecular ion [M]+ or a protonated molecule [M+H]+ is measured and compared with the theoretical mass calculated from its molecular formula (C13H25BrO2). This comparison allows for the confirmation of the elemental composition with a high degree of confidence, typically within a few parts per million (ppm) mass accuracy.

Table 1: Theoretical and Observed Mass Data for this compound

| Ion Formula | Isotope | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |

| [C13H2579BrO2+H]+ | 79Br | 293.1114 | Data not available | Data not available |

| [C13H2581BrO2+H]+ | 81Br | 295.1093 | Data not available | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently utilized for the purity assessment of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from non-volatile impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a molecular fingerprint.

The purity of an this compound sample can be determined by the relative area of its peak in the total ion chromatogram (TIC). The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra. GC-MS is also invaluable for analyzing reaction mixtures where this compound is a component, allowing for the identification of reactants, products, and byproducts.

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. The choice of method depends on the properties of the analyte, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For this compound, which is a relatively non-polar compound, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

Furthermore, HPLC can be used for the quantitative analysis of this compound. By creating a calibration curve with standards of known concentration, the concentration of the compound in an unknown sample can be accurately determined. The choice of detector is crucial; a UV detector can be used if the compound possesses a suitable chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed.

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds. Given its ester structure, this compound is sufficiently volatile for GC analysis. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification when compared to a known standard. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis. innospk.com Purity is assessed by the presence of a single dominant peak. innospk.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ukessays.com For a reaction involving this compound, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. libretexts.org The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and products, the consumption of reactants and the formation of products can be visualized. libretexts.orgrochester.edu The relative positions of the spots (Rf values) are dependent on the polarity of the compounds and the chosen eluent. msu.edu For a non-polar compound like this compound, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be used. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org

Theoretical and Computational Chemistry Studies of Ethyl 2 Bromoundecanoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental insights into molecular structure and behavior. wikipedia.org These methods are broadly categorized by their level of theory and computational expense.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically simpler electron density. researchgate.net This approach offers a favorable balance between computational accuracy and cost, making it suitable for a wide range of chemical systems. researchgate.net

For Ethyl 2-bromoundecanoate, DFT calculations can elucidate its electronic properties, stability, and reactivity through the analysis of several key descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Electronic Structure: The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov

Stability and Reactivity Analysis: Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. nih.gov Chemical hardness measures resistance to change in electron distribution, with more stable molecules having higher hardness values. nih.gov Chemical softness is the reciprocal of hardness and indicates a molecule's reactivity. The electrophilicity index quantifies the ability of a species to accept electrons.

The following table summarizes key quantum chemical parameters that can be calculated using DFT to assess the reactivity of this compound.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to deformation of the electron cloud; higher values indicate greater stability. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; higher values indicate greater reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This table is interactive. Click on the headers to learn more about each parameter.

Beyond DFT, other quantum chemical methods offer different compromises between accuracy and computational demand.

Ab Initio Methods: Translating from Latin as "from the beginning," these methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational approximation but neglects electron correlation. wikipedia.org More advanced and accurate post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), systematically improve upon the HF method by including electron correlation effects, which are crucial for accurate energy predictions. wikipedia.orgresearchgate.netresearchgate.net While highly accurate, these methods are computationally intensive and are typically reserved for smaller molecular systems. researchgate.net

Semi-Empirical Methods: These methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org By replacing computationally expensive integrals with empirical parameters, methods like AM1, PM3, and MNDO can be applied to very large molecules where DFT or ab initio calculations would be unfeasible. wikipedia.orguomustansiriyah.edu.iqcore.ac.uk While much faster, their accuracy is dependent on the quality of the parameterization for the specific elements and chemical environments being studied. wikipedia.orgcore.ac.uk

The choice of method depends on the specific research question, the size of the molecule, and the desired level of accuracy, as summarized in the table below.

| Method Type | Basis of Calculation | Computational Cost | Typical Accuracy | Key Feature |

| Ab Initio | First principles, no empirical data wikipedia.org | Very High | High to Very High | Provides benchmark-quality results. |

| Density Functional Theory (DFT) | Electron density researchgate.net | Medium to High | Good to High | Best compromise between cost and accuracy for many systems. |

| Semi-Empirical | Simplified quantum mechanics with empirical parameters wikipedia.org | Low | Moderate | Enables rapid calculations on very large molecules. |

This table is interactive. Explore the different computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational landscape and non-covalent interactions of this compound.

Conformational Analysis: The long undecanoate chain of this compound is flexible, allowing it to adopt numerous spatial arrangements, or conformations, through rotation around its single bonds. libretexts.org MD simulations can explore these different conformations by simulating the molecule's dynamic movements, identifying the most stable (lowest energy) conformers and the energy barriers between them. libretexts.org This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Intermolecular Interactions: MD simulations are also highly effective for studying how this compound interacts with its environment, such as solvent molecules or other chemical species. nih.govmdpi.com By simulating the compound in a solution, one can analyze the strength and nature of interactions like hydrogen bonds and van der Waals forces. mdpi.com These simulations can yield important properties such as diffusion coefficients and can help explain solubility and transport phenomena at a microscopic level. researchgate.net

A typical MD simulation setup involves defining several key parameters, as shown in the following table.

| Parameter | Description | Example Value/Choice |

| Force Field | A set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Simulation Box | The periodic boundary conditions used to simulate a bulk system. | Cubic, Rectangular |

| Solvent Model | The representation of solvent molecules (if any). | TIP3P (for water), Explicit solvent |

| Temperature | The temperature of the system, maintained by a thermostat. | 298 K (25 °C) |

| Pressure | The pressure of the system, maintained by a barostat. | 1 atm |

| Time Step | The interval between successive force calculations. | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

This table is interactive. Learn about the key parameters in an MD simulation.

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. mit.edu By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate energy barriers, and predict the selectivity of chemical transformations. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). arxiv.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Locating the precise geometry of the transition state and calculating its energy are central to understanding reaction kinetics. arxiv.orgarxiv.org

Computational methods, particularly DFT, can be used to perform transition state optimization, which involves finding the saddle point on the potential energy surface corresponding to the TS. nih.govarxiv.org Once the TS is located, the activation energy can be calculated. This approach can be applied to reactions involving this compound, such as nucleophilic substitution at the alpha-carbon or elimination reactions. For instance, studies on the hydrolysis of a similar compound, ethyl-2-bromoisobutyrate, have utilized kinetic modeling to derive rate constants for the reaction steps. researchgate.net

The table below presents illustrative activation energies for a hypothetical reaction, showing how computational models can compare different pathways.

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Substitution (SN2) | This compound + OH⁻ | 15.2 | 20.5 |

| Elimination (E2) | This compound + OH⁻ | 18.7 | 24.0 |

This table is interactive. Compare the activation energies for different reaction pathways.

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for bond formation or breaking at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. Computational modeling can predict these outcomes by comparing the activation energies of the transition states leading to the different products. rsc.orgnih.gov The pathway with the lower energy barrier is kinetically favored and will lead to the major product. masterorganicchemistry.com

For this compound, an elimination reaction could potentially form a double bond in different positions. This regioselectivity is often governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. masterorganicchemistry.comlibretexts.org By calculating the transition state energies for the pathways leading to both the Zaitsev and the less-substituted Hofmann products, computational models can predict the product ratio under specific reaction conditions. This predictive power is invaluable for planning synthetic routes and optimizing reaction outcomes. rsc.org

Emerging Research Avenues and Future Directions for Ethyl 2 Bromoundecanoate Chemistry

Development of More Sustainable and Greener Synthetic Routes

The classical route to α-bromo esters often involves the Hell-Volhard-Zelinsky (HVZ) reaction, which treats the corresponding carboxylic acid with bromine and a phosphorus catalyst. alfa-chemistry.comnrochemistry.combyjus.comwikipedia.orgchemistrylearner.com This method, while effective, utilizes harsh reagents and can generate significant waste, prompting the search for more environmentally benign alternatives.

Future research is geared towards developing greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. One promising avenue is the adoption of catalytic systems that avoid the use of elemental bromine. For instance, methods using N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable catalyst could offer a milder and more selective approach. researchgate.net

Visible-light-induced C-H bromination is another cutting-edge technique that holds significant promise. researchgate.netorganic-chemistry.orgfigshare.com This methodology could allow for the direct α-bromination of undecanoic acid esters, bypassing the need for the free carboxylic acid and the harsh conditions of the HVZ reaction. Such photocatalytic methods often operate at room temperature and can be highly selective, aligning well with the principles of green chemistry.

The table below compares the traditional HVZ reaction with potential greener alternatives for the synthesis of α-bromo acids, the precursors to Ethyl 2-bromoundecanoate.

| Feature | Hell-Volhard-Zelinsky (HVZ) Reaction | Greener Alternatives |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), HBr/Oxidant |

| Catalyst | Phosphorus (P) or Phosphorus Tribromide (PBr₃) | Photocatalysts, Mild Lewis Acids |

| Reaction Conditions | High temperatures, often neat reagents | Milder temperatures, use of benign solvents |

| Byproducts | Phosphorous acids, excess HBr | Succinimide, water |

| Atom Economy | Moderate | Potentially higher |

| Safety Concerns | Use of corrosive and toxic liquid bromine | Generally safer reagents |

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While traditional applications might involve simple nucleophilic substitution, modern catalysis offers a far broader scope of potential transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forging new bonds. Research into applying these methods to long-chain α-bromo esters like this compound could lead to the synthesis of novel fatty acid derivatives with tailored properties. For example, coupling with aryl boronic acids could introduce aromatic moieties, potentially leading to new liquid crystals or biologically active molecules. nih.gov

More recent developments in catalysis, such as nickel- and cobalt-catalyzed cross-couplings, offer alternative and sometimes more robust methods for reactions involving alkyl halides. researchgate.net These earth-abundant metal catalysts are attractive from both a cost and sustainability perspective. Photocatalysis also presents exciting opportunities, enabling radical-mediated transformations under mild conditions that are often complementary to traditional transition metal-catalyzed reactions.

| Coupling Reaction | Catalyst | Potential Product from this compound |

| Suzuki Coupling | Palladium, Nickel | Ethyl 2-arylundecanoates |

| Heck Coupling | Palladium | Ethyl 2-alkenylundecanoates |

| Sonogashira Coupling | Palladium, Copper | Ethyl 2-alkynylundecanoates |

| Buchwald-Hartwig Amination | Palladium | Ethyl 2-aminoundecanoates |

| Photoredox Catalysis | Ruthenium, Iridium | Diverse functionalized undecanoates via radical intermediates |

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in continuous-flowing streams rather than in batches, offers numerous advantages in terms of safety, efficiency, and scalability. The integration of this compound synthesis and its subsequent transformations into flow chemistry systems is a logical step towards modernizing its production and application.

The synthesis of esters and related compounds has been successfully demonstrated in flow reactors. rsc.orgnih.govnih.govresearchgate.net For the synthesis of this compound, a flow process could involve the continuous feeding of undecanoyl chloride and ethanol (B145695) into a heated reactor coil, potentially with an immobilized catalyst, to afford the ester. The subsequent α-bromination could also be performed in a continuous manner, offering better control over reaction parameters and minimizing the handling of hazardous reagents like bromine.

The benefits of flow chemistry for hazardous reactions are particularly noteworthy. The small reaction volumes at any given time significantly enhance safety. Furthermore, the precise control over temperature and residence time can lead to higher yields and selectivities, reducing the need for extensive purification.

Biomedical Applications Excluding Clinical Human Trials

The unique chemical structure of this compound and its derivatives suggests a range of potential biomedical applications, particularly in the realms of molecular probes, imaging agents, and as components of advanced biomaterials. It is important to note that this discussion excludes any consideration of clinical human trials.